Hexyl isooctanoate Hexyl isooctanoate
Brand Name: Vulcanchem
CAS No.: 84878-24-0
VCID: VC16971350
InChI: InChI=1S/C14H28O2/c1-4-5-6-9-12-16-14(15)11-8-7-10-13(2)3/h13H,4-12H2,1-3H3
SMILES:
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

Hexyl isooctanoate

CAS No.: 84878-24-0

Cat. No.: VC16971350

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

Hexyl isooctanoate - 84878-24-0

Specification

CAS No. 84878-24-0
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name hexyl 6-methylheptanoate
Standard InChI InChI=1S/C14H28O2/c1-4-5-6-9-12-16-14(15)11-8-7-10-13(2)3/h13H,4-12H2,1-3H3
Standard InChI Key LOPXMXZPNBCEPH-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC(=O)CCCCC(C)C

Introduction

Chemical Identity and Structural Characteristics

Hexyl isooctanoate is theorized to be the ester formed between hexanol and isooctanoic acid (2-ethylhexanoic acid). Its molecular formula is presumed to be C14H28O2\text{C}_{14}\text{H}_{28}\text{O}_2, mirroring the structure of hexyl octanoate but with a branched alkyl chain derived from isooctanoic acid. The International Chemical Identifier (InChIKey) for linear analogs such as hexyl octanoate is PBGWNXWNCSSXCO-UHFFFAOYSA-N , while branched variants like aluminum 2-ethylhexanoate exhibit distinct stereochemical properties encoded in identifiers such as ITXFWNWNWXSDBB-UHFFFAOYSA-K .

The ester’s branched configuration enhances steric hindrance, likely reducing crystallization tendencies compared to linear analogs. This structural feature aligns with the lower melting points observed in branched esters; for example, hexyl octanoate melts at 31C-31^\circ\text{C} , whereas aluminum 2-ethylhexanoate remains stable as a powder up to 177C177^\circ\text{C} . Such properties suggest hexyl isooctanoate would exhibit improved solubility in nonpolar matrices, a critical factor in polymer and coating applications.

Synthesis Pathways and Industrial Production

Industrial synthesis of hexyl isooctanoate would likely follow established esterification methods used for analogous compounds. Two primary routes emerge from the literature:

Alcohol-Acid Condensation

The direct esterification of isooctanoic acid with hexanol, catalyzed by sulfuric acid or enzymatic agents, represents a straightforward pathway. This method mirrors the production of hexyl octanoate, which achieves yields exceeding 90% under optimized conditions . Reaction parameters such as temperature (120C120^\circ\text{C}), molar ratios (1:1.2 acid:alcohol), and catalyst loadings (0.5–1.0 wt%) critically influence conversion rates.

Aldehyde-Based Routes

Alternative methods leverage aldehydes as precursors. Butyraldehyde undergoes condensation and dehydration to form 2-ethylhexenal, which is subsequently hydrogenated to 2-ethylhexanol and oxidized to isooctanoic acid . Esterification with hexanol would then yield hexyl isooctanoate. This route, while more complex, offers scalability advantages for bulk production, as demonstrated in the synthesis of aluminum isooctanoate .

Physicochemical Properties and Thermodynamic Behavior

Extrapolating from hexyl octanoate and aluminum 2-ethylhexanoate , hexyl isooctanoate is expected to exhibit the following properties:

PropertyValue (Estimated)Source Compound
Density (25C25^\circ\text{C})0.8550.870 g/mL0.855–0.870\ \text{g/mL}Hexyl octanoate
Boiling Point265280C265–280^\circ\text{C}Hexyl octanoate
Molar Volume260270 mL/mol260–270\ \text{mL/mol}Aluminum 2-ethylhexanoate
Flash Point>150C>150^\circ\text{C}Aluminum 2-ethylhexanoate
Solubility in WaterNegligibleAluminum 2-ethylhexanoate

Thermodynamic data from the NIST/TRC Web Thermo Tables for hexyl octanoate further inform predictions:

  • Vapor Pressure: 4.99×108 kPa4.99 \times 10^{-8}\ \text{kPa} at 242.6 K242.6\ \text{K}

  • Critical Temperature: 708.2 K708.2\ \text{K}

  • Enthalpy of Vaporization: 4550 kJ/mol45–50\ \text{kJ/mol} near boiling

These properties underscore the compound’s stability under high-temperature industrial processes and its suitability as a nonvolatile solvent.

Industrial Applications and Functional Roles

Coatings and Drying Agents

Metal isooctanoates, such as cobalt and manganese variants, are widely employed as siccatives in paint formulations due to their oxidative catalytic activity . Hexyl isooctanoate could serve as a nonmetallic modifier in these systems, enhancing film-forming properties without introducing metal ions that may cause discoloration.

Polymer Additives

In polyurethane production, tin isooctanoate acts as a catalyst for urethane linkages . The hexyl ester variant might function as a plasticizer or compatibilizer, reducing glass transition temperatures (TgT_g) in elastomers. Its branched structure would resist migration, addressing a key limitation of linear phthalates.

Ink Thickening Agents

Aluminum isooctanoate’s efficacy as a rheology modifier in inks suggests hexyl isooctanoate could similarly regulate viscosity. The ester’s hydrophobic nature would improve pigment dispersion in solvent-based systems, preventing settling and enhancing print quality.

ManufacturerPurityPrice (USD/kg)
Baoji Guokang Bio-Tech98%16.20
Hebei Yanxi Chemical7.7–8.3% Al0.00 (Quote)
Henan Fengda Chemical99%8.00–0.80

These figures suggest hexyl isooctanoate would command premiums in high-purity grades, particularly for pharmaceutical or electronics applications.

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